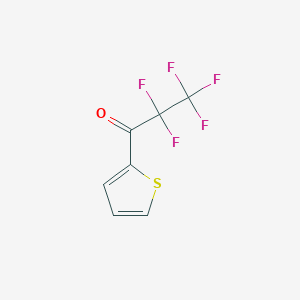

2-(Pentafluoropropanoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZWHLYOCMYANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Pentafluoropropanoyl Thiophene and Its Analogues

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including thiophene. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is heavily influenced by the nature of the substituents already present on the ring.

Influence of the Pentafluoropropanoyl Substituent on Reaction Selectivity

The pentafluoropropanoyl group at the C2 position of the thiophene ring is a powerful deactivating group due to the strong inductive effect of the perfluoroethyl moiety. This deactivation arises from the electron-withdrawing nature of the fluorine atoms, which reduces the electron density of the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene. wikipedia.orguci.edu

This deactivating effect also governs the regioselectivity of electrophilic substitution. The electron withdrawal is most pronounced at the C3 and C5 positions. Consequently, incoming electrophiles will preferentially attack the positions where the deactivation is least felt, which are the C4 and C5 positions. Generally, substitution is expected to occur primarily at the C5 position, as it is sterically less hindered than the C4 position. uci.edu

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on 2-(Pentafluoropropanoyl)thiophene

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(Pentafluoropropanoyl)-5-nitrothiophene |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-5-(pentafluoropropanoyl)thiophene |

| Sulfonation | Fuming H₂SO₄ | 5-(Pentafluoropropanoyl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely to occur due to strong deactivation |

Thermodynamic and Kinetic Factors Governing Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the relative stability of the cationic intermediates (Wheland intermediates or σ-complexes) formed during the reaction. masterorganicchemistry.comuci.edu Attack at the C5 position leads to a more stabilized intermediate compared to attack at the C4 position because the positive charge can be delocalized over more atoms, including the sulfur atom, without placing it adjacent to the strongly electron-withdrawing pentafluoropropanoyl group.

Under most conditions, the reaction is under kinetic control, meaning the product that forms fastest will be the major product. researchgate.netlibretexts.org This corresponds to the pathway with the lowest activation energy, which is the formation of the more stable C5-substituted intermediate. nih.govlibretexts.org In some cases, thermodynamic control can be achieved at higher temperatures, where an equilibrium is established, and the most stable product predominates. wikipedia.orgwikipedia.org However, for strongly deactivated systems, the reverse reaction may have a very high activation barrier, making kinetic control dominant even at elevated temperatures.

Nucleophilic Reactions Involving the Fluoroacyl Group

The carbonyl carbon of the pentafluoropropanoyl group is highly electrophilic. This is due to the cumulative electron-withdrawing effect of the five fluorine atoms in the perfluoroethyl chain, which significantly increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.combyjus.com Consequently, this group is highly susceptible to nucleophilic attack.

Common nucleophilic addition reactions at the carbonyl group include the formation of hydrates in the presence of water, hemiacetals and acetals with alcohols, and cyanohydrins with cyanide ions. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com These reactions are often reversible. The high electrophilicity of the perfluoroacyl ketone makes the tetrahedral intermediate relatively stable, and in some cases, such as with water, the equilibrium can favor the hydrate (B1144303) form.

Table 2: Representative Nucleophilic Addition Reactions at the Pentafluoropropanoyl Group

| Nucleophile | Reagent(s) | Product Type |

| Water | H₂O | Hydrate |

| Alcohol | ROH | Hemiacetal/Acetal |

| Cyanide | HCN/KCN | Cyanohydrin |

| Amine | RNH₂ | Imine/Enamine |

Oxidation Pathways of the Thiophene Nucleus

The thiophene ring can be oxidized at the sulfur atom to form a thiophene-S-oxide or a thiophene-1,1-dioxide (sulfone). wikipedia.orgresearchgate.netnih.gov The presence of the electron-withdrawing pentafluoropropanoyl group makes the thiophene ring less susceptible to oxidation compared to electron-rich thiophenes. researchgate.net However, with strong oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, oxidation can be achieved. researchgate.net The initial oxidation product is the thiophene-S-oxide, which is often unstable and can undergo further oxidation to the more stable sulfone.

Derivatization Strategies of the Pentafluoropropanoyl Moiety

The reactive nature of the perfluoroacyl group allows for a variety of derivatization strategies. These transformations can be used to introduce new functional groups and build more complex molecular architectures.

One common derivatization is the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride. The resulting alcohol can be further functionalized. Another important set of reactions involves condensation with amine derivatives to form imines, oximes, or hydrazones. sigmaaldrich.comnih.gov These reactions provide access to a wide range of nitrogen-containing heterocyclic compounds. Furthermore, the development of methods for the selective C-F bond activation in perfluoroalkyl ketones opens up possibilities for novel transformations. nih.gov

Table 3: Derivatization Strategies for the Pentafluoropropanoyl Group

| Reaction Type | Reagent(s) | Product Class |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Condensation | H₂N-OH | Oxime |

| Condensation | H₂N-NHR | Hydrazone |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | RMgBr | Tertiary Alcohol |

Advanced Mechanistic Studies

Detailed mechanistic understanding of the reactions of this compound is crucial for predicting its reactivity and for the rational design of new synthetic methodologies. Due to the limited experimental data available for this specific compound, advanced mechanistic studies would heavily rely on computational chemistry.

Density Functional Theory (DFT) calculations can be employed to investigate the potential energy surfaces of various reactions. For electrophilic aromatic substitution, DFT can provide insights into the relative energies of the transition states and intermediates for attack at different positions of the thiophene ring, thus rationalizing the observed regioselectivity. researchgate.net Similarly, for nucleophilic additions to the carbonyl group, computational models can help to understand the reaction pathways and the stability of the resulting tetrahedral intermediates.

Furthermore, the field of organofluorine chemistry is rapidly evolving, with new methods for radical perfluoroalkylation being developed. researchgate.netnih.gov Mechanistic studies, including experimental techniques like radical trapping and computational modeling, are essential to understand and optimize these novel transformations for their application to complex molecules like this compound. youtube.comnih.gov

Identification and Characterization of Reaction Intermediates

The reactivity of this compound is characterized by the presence of two key reactive sites: the thiophene ring and the perfluorinated carbonyl group. Reactions involving this compound are expected to proceed through distinct intermediates, the nature of which is dictated by the attacking reagent and reaction conditions. By drawing analogies with well-studied reactions of similar compounds, we can infer the likely intermediates involved.

In electrophilic aromatic substitution reactions, the thiophene ring acts as a nucleophile. The acylation of thiophene, a classic example of such a reaction, is known to proceed through a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. wikipedia.orgnih.gov Attack of an electrophile at the C2 or C5 position of the thiophene ring is generally favored due to the formation of a more stable intermediate with three resonance structures, as opposed to the two resonance structures possible for attack at the C3 or C4 position. wikipedia.org For this compound, electrophilic attack would likely occur at the C5 position, leading to the formation of a sigma complex. The stability of this intermediate would be influenced by the strong electron-withdrawing nature of the pentafluoropropanoyl group, which would destabilize the positive charge in the ring.

The table below summarizes the key reaction intermediates anticipated in the reactions of this compound, based on analogous chemical systems.

| Reaction Type | Attacking Species | Key Intermediate | Expected Characteristics |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br⁺, NO₂⁺) | Sigma Complex (Wheland Intermediate) | Resonance-stabilized carbocation. Positive charge delocalized over the thiophene ring. Stability influenced by the electron-withdrawing pentafluoropropanoyl group. |

| Nucleophilic Acyl Addition | Nucleophile (e.g., Grignard reagent, hydride) | Tetrahedral Intermediate | Anionic species with a tetrahedral carbon originating from the carbonyl group. Stability and lifetime depend on the nature of the nucleophile and reaction conditions. |

Probing Reaction Mechanisms through Isotopic Labeling

Isotopic labeling is a powerful technique used to elucidate the intricate details of reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. nih.gov By replacing an atom with one of its heavier, non-radioactive isotopes (such as deuterium (B1214612) (²H or D) for hydrogen or carbon-13 (¹³C) for carbon), chemists can gain insights into bond-breaking and bond-forming steps, identify rate-determining steps, and distinguish between different possible mechanistic pathways.

Deuterium Labeling and Kinetic Isotope Effects:

One of the primary applications of isotopic labeling in mechanistic studies is the determination of the kinetic isotope effect (KIE). libretexts.org This effect arises from the fact that a bond to a heavier isotope is generally stronger and vibrates at a lower frequency than a bond to a lighter isotope. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. By comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog (kH/kD), valuable information about the rate-determining step can be obtained. libretexts.orgyoutube.com

For electrophilic aromatic substitution on the thiophene ring of this compound, a deuterium KIE could be used to determine if the C-H bond cleavage is the rate-determining step. If a significant primary KIE (typically kH/kD > 2) is observed when the hydrogen at the position of substitution is replaced with deuterium, it would suggest that the cleavage of this bond is part of the slowest step of the reaction. Conversely, the absence of a significant KIE would imply that the formation of the sigma complex is the rate-determining step. youtube.com Studies on the H/D exchange in thiophene derivatives have demonstrated the feasibility of such isotopic labeling. researchgate.net

Carbon-13 Labeling:

Carbon-13 labeling can be employed to trace the fate of specific carbon atoms within a molecule during a reaction. For this compound, labeling the carbonyl carbon with ¹³C would be particularly informative for studying nucleophilic addition reactions. By using techniques such as ¹³C NMR spectroscopy or mass spectrometry, the position of the ¹³C label in the products can be determined, providing direct evidence for the reaction pathway. taylorandfrancis.com For example, in a reaction involving a potential rearrangement of the carbon skeleton, ¹³C labeling would definitively confirm or rule out such a process.

The following table outlines potential isotopic labeling strategies to investigate the reaction mechanisms of this compound.

| Isotopic Label | Labeled Position | Reaction Type to Probe | Information Gained |

| Deuterium (²H) | Thiophene Ring (e.g., C5) | Electrophilic Aromatic Substitution | Determination of the kinetic isotope effect (KIE) to identify the rate-determining step (formation of sigma complex vs. C-H bond cleavage). |

| Carbon-13 (¹³C) | Carbonyl Carbon | Nucleophilic Acyl Addition | Tracing the carbonyl carbon to confirm the reaction pathway and identify any potential molecular rearrangements. |

| Carbon-13 (¹³C) | Thiophene Ring | Various Reactions | Following the thiophene backbone to ensure its integrity or to detect any unexpected ring-opening or rearrangement reactions. |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Pentafluoropropanoyl)thiophene. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹⁹F, and ¹³C, detailed information about the molecular framework, including proton environments, fluorine atom connectivity, and the carbon skeleton, can be obtained. nih.gov

The ¹H NMR spectrum provides information on the protons of the thiophene (B33073) ring. In a 2-acyl substituted thiophene, three distinct signals are expected for the aromatic protons at positions 3, 4, and 5. Due to the electron-withdrawing nature of the pentafluoropropanoyl group, these protons are deshielded and appear at relatively low fields.

The proton at position 5 (H-5) is typically the most deshielded due to its proximity to the sulfur atom and the acyl group. It appears as a doublet of doublets, coupling to both H-4 and H-3. The proton at position 3 (H-3) is also a doublet of doublets, while the H-4 proton appears as a doublet of doublets, coupling to both H-3 and H-5. The chemical shifts for analogous compounds like 2-acetylthiophene (B1664040) are found in the range of 7.1 to 7.7 ppm. chemicalbook.commdpi.com The strong electron-withdrawing effect of the pentafluoroethyl group compared to a methyl group would be expected to shift these signals further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| ~7.9-8.1 | dd | J_H3,H4 ≈ 3.9, J_H3,H5 ≈ 1.1 | H-3 |

| ~7.2-7.4 | dd | J_H4,H3 ≈ 3.9, J_H4,H5 ≈ 4.9 | H-4 |

| ~7.7-7.9 | dd | J_H5,H4 ≈ 4.9, J_H5,H3 ≈ 1.1 | H-5 |

Note: Data are estimated based on analogous structures and general spectroscopic principles.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For the pentafluoroethyl group (-CF₂CF₃) in this compound, two distinct signals are anticipated.

-CF₃ group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will produce a single signal. This signal will be split into a triplet by the two adjacent fluorine atoms of the -CF₂- group (according to the n+1 rule, where n=2).

-CF₂- group: The two fluorine atoms of the difluoromethylene group are also equivalent and will give rise to one signal. This signal will be split into a quartet by the three adjacent fluorine atoms of the -CF₃- group (n+1 rule, where n=3).

The typical chemical shift for a -CF₃ group adjacent to a carbonyl is around -85 ppm, while the -CF₂- group appears in the range of -120 to -125 ppm relative to CFCl₃. ucsb.edu

Table 2: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J_FF) (Hz) | Assignment |

|---|---|---|---|

| ~ -85 | t | ~ 5-10 | -CF₃ |

| ~ -122 | q | ~ 5-10 | -CF₂- |

Note: Data are estimated based on typical values for fluoro-organic compounds. ucsb.educolorado.edu

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, signals are expected for the four carbons of the thiophene ring and the three carbons of the pentafluoropropanoyl side chain.

Thiophene Carbons: The carbon attached to the acyl group (C-2) is significantly downfield, typically around 144 ppm in related ketones. The other thiophene carbons (C-3, C-4, C-5) appear in the aromatic region, generally between 128 and 135 ppm. hmdb.cachemicalbook.com

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to appear in the range of 175-185 ppm. This is slightly downfield compared to typical ketones due to the electron-withdrawing fluorine atoms.

Pentafluoroethyl Carbons (-CF₂CF₃): These carbons are directly bonded to highly electronegative fluorine atoms, resulting in significant downfield shifts. Furthermore, their signals will be split due to one-bond and two-bond C-F coupling, appearing as complex multiplets. The -CF₂- carbon will be a triplet of quartets, and the -CF₃- carbon will be a quartet of triplets.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~175-185 | t (²J_CF) | C=O |

| ~144-146 | s | C-2 |

| ~134-136 | d | C-5 |

| ~132-134 | d | C-3 |

| ~128-130 | d | C-4 |

| ~115-120 | qt (¹J_CF, ²J_CF) | -CF₂- |

| ~110-115 | tq (¹J_CF, ²J_CF) | -CF₃ |

Note: Data are estimated based on analogous structures and general spectroscopic principles. wisc.edu

Two-dimensional (2D) NMR experiments are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the thiophene ring protons. Cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates proton signals with the signals of directly attached carbons. bas.bg This would definitively assign the carbon signals of the thiophene ring by showing cross-peaks between H-3 and C-3, H-4 and C-4, and H-5 and C-5. This technique is crucial for unambiguous assignment of both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.govchemicalbook.com

For this compound, the most prominent features in the IR spectrum would be the absorptions from the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds.

Carbonyl (C=O) Stretching: Ketones typically show a strong, sharp absorption band in the region of 1715 cm⁻¹. orgchemboulder.comlibretexts.org However, the presence of the highly electronegative pentafluoroethyl group adjacent to the carbonyl is known to shift this absorption to a higher frequency (wavenumber) due to the inductive effect. Therefore, the C=O stretch for this molecule is predicted to be in the range of 1720-1740 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: C-F bonds produce very strong and characteristic absorption bands in the fingerprint region of the IR spectrum. These bands are typically found in the 1100-1300 cm⁻¹ range. The presence of multiple fluorine atoms will result in several strong, complex bands in this region, which is a clear indicator of a polyfluorinated compound.

Thiophene Ring Vibrations: The thiophene ring also has characteristic vibrations, including C=C stretching around 1400-1550 cm⁻¹ and C-H bending vibrations. researchgate.netresearchgate.net

Table 4: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~1720-1740 | Strong | C=O Stretch (Ketone) |

| ~1400-1550 | Medium | Thiophene Ring C=C Stretching |

| ~1100-1300 | Very Strong, Complex | C-F Stretching |

| ~700-900 | Medium-Strong | C-H Out-of-plane Bending |

Note: Data are estimated based on characteristic group frequencies and data from analogous compounds. ias.ac.in

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In a typical electron impact (EI) mass spectrum, the molecule undergoes ionization, forming a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The energetic molecular ions are prone to fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For ketones like this compound, a dominant fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. researchgate.net This process leads to the formation of stable acylium ions. chemguide.co.uklibretexts.org

In the case of this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in a pentafluoropropionyl cation ([C3F5O]+) and a thienyl radical.

Cleavage of the bond between the carbonyl carbon and the pentafluoroethyl group, yielding a thenoyl cation ([C4H3SCO]+) and a pentafluoroethyl radical.

The relative abundance of these fragment ions in the mass spectrum offers insights into their stability. The study of fragmentation patterns is a well-established method for identifying and structurally characterizing various thiophene derivatives. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. nih.govnih.gov

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Chemical Formula | Predicted m/z |

| Thenoyl cation | [C₅H₃OS]⁺ | 111.0 |

| Pentafluoropropionyl cation | [C₃F₅O]⁺ | 147.0 |

Note: The m/z values are based on the most abundant isotopes of the constituent elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region. spectrabase.com The electronic spectrum of thiophene-based compounds is often characterized by π-π* and n-π* transitions. researchgate.net The π-π* transitions, which are generally more intense, arise from the excitation of electrons in the delocalized π-system of the thiophene ring. nih.gov The n-π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the sulfur or oxygen atom) to an anti-bonding π* orbital.

The presence of the pentafluoropropanoyl group, an electron-withdrawing substituent, is expected to influence the electronic transitions of the thiophene ring. This can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The specific absorption bands observed for this compound provide a fingerprint of its electronic structure and can be used for quantitative analysis. The planarity of the π-conjugated system in thiophene rings is known to affect the spectroscopic shift in the dominant absorption peak.

Table 2: Typical UV-Vis Absorption Ranges for Thiophene Derivatives

| Type of Transition | Typical Wavelength Range (nm) |

| π-π | 200-400 |

| n-π | >300 |

Note: The exact absorption maxima for this compound would need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal lattice are determined.

For thiophene-containing molecules, X-ray crystallography has been instrumental in revealing key structural features, such as the planarity of the thiophene ring and the dihedral angles between the ring and its substituents. nih.govnih.gov This technique can unambiguously establish the cis or trans conformation of the acyl group relative to the thiophene ring and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that occur in the crystal lattice. nih.gov While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov

Computational and Theoretical Investigations

Electronic Structure and Aromaticity Analysis

A comprehensive analysis of the electronic structure and aromaticity of 2-(Pentafluoropropanoyl)thiophene would require dedicated computational studies, which are currently absent from the literature.

Conformational Analysis and Energy Minimization

The bond connecting the carbonyl group to the thiophene (B33073) ring allows for rotational freedom, leading to different possible conformations. Conformational analysis, coupled with energy minimization calculations, would identify the most stable three-dimensional structure of the molecule. This information is crucial as the conformation can significantly influence the molecule's reactivity and physical properties. While studies have explored the conformational profiles of other substituted thiophenes, a specific analysis for this compound has not been published.

Prediction and Elucidation of Reaction Mechanisms

Computational methods are pivotal in mapping the pathways of chemical reactions, identifying transition states, and determining reaction energetics.

Transition State Characterization and Reaction Pathway Mapping

Understanding how this compound participates in chemical reactions, for instance, in nucleophilic additions to the carbonyl group or electrophilic substitutions on the thiophene ring, would involve locating the transition states for these processes. This allows for the mapping of the entire reaction pathway, providing a detailed, step-by-step view of the chemical transformation. Such detailed mechanistic studies for this specific compound are not documented.

Computational Thermochemistry

Computational thermochemistry allows for the calculation of thermodynamic properties such as the enthalpy of formation. These values are fundamental for predicting the feasibility and energy changes of reactions involving this compound. While methods exist to calculate these properties with high accuracy for various organic molecules, specific thermochemical data calculated for this compound are not present in the surveyed literature.

Spectroscopic Property Simulations

The simulation of spectra (e.g., NMR, IR, UV-Vis) is a powerful application of computational chemistry that aids in the interpretation of experimental data and the structural elucidation of new compounds. DFT and other methods can predict the vibrational frequencies (IR) and the chemical shifts (NMR) with reasonable accuracy. For this compound, simulated spectra would be an essential tool for its characterization. However, no such simulation data has been published.

Theoretical Predictions of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically employing quantum mechanical methods such as Density Functional Theory (DFT), can provide valuable predictions that aid in the assignment of experimental spectra and offer a deeper understanding of the electronic environment of each nucleus.

While specific, dedicated computational studies on the NMR chemical shifts of this compound are not extensively documented in publicly available literature, the principles of such calculations are well-established. A theoretical prediction would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be influenced by the electron-withdrawing nature of the pentafluoropropanoyl group. The fluorine atoms would induce significant downfield shifts for the adjacent carbonyl carbon and the carbons of the ethyl chain in the ¹³C NMR spectrum. In the ¹⁹F NMR spectrum, distinct signals would be predicted for the CF₃ and CF₂ groups, with their chemical shifts and coupling constants providing key structural information. On the thiophene ring, the electron-withdrawing effect of the acyl group would deshield the ring protons and carbons, leading to predicted downfield shifts compared to unsubstituted thiophene. The proton at the 5-position would be expected to be the most deshielded due to its proximity to the carbonyl group.

A hypothetical data table of predicted NMR chemical shifts, based on general principles and data from similar compounds, is presented below.

Table 1: Hypothetical Theoretically Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H-3 | 7.2 - 7.4 |

| H-4 | 7.0 - 7.2 |

| H-5 | 7.6 - 7.8 |

| ¹³C NMR | |

| C=O | 180 - 185 |

| CF₂ | 115 - 120 (quartet) |

| CF₃ | 110 - 115 (triplet) |

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 128 - 132 |

| Thiophene C4 | 127 - 130 |

| Thiophene C5 | 134 - 138 |

| ¹⁹F NMR | |

| -CF₂- | -120 to -125 |

| -CF₃ | -80 to -85 |

Note: These are estimated values and would require specific computational studies for accurate prediction.

Simulation of UV-Vis Absorption and Emission Spectra

The simulation of Ultraviolet-Visible (UV-Vis) absorption and emission spectra provides insight into the electronic transitions within a molecule. nih.govnih.gov Methodologies for such simulations often involve a combination of molecular dynamics (MD) simulations and quantum chemical calculations, sometimes within a Perturbed Matrix Method approach. nih.govnih.gov This allows for the inclusion of environmental and vibrational effects on the electronic spectra. nih.govnih.gov

For this compound, theoretical simulations would likely predict electronic transitions associated with the thiophene ring and the carbonyl group. The thiophene moiety exhibits π → π* transitions, while the carbonyl group has n → π* transitions. The conjugation between the thiophene ring and the carbonyl group would be expected to influence the position and intensity of these absorption bands. The strong electron-withdrawing nature of the pentafluoropropyl group would likely cause a hypsochromic (blue) shift in the π → π* transition of the thiophene ring compared to alkyl-substituted thiophenes.

Simulations of emission spectra (fluorescence or phosphorescence) would provide information about the excited state properties of the molecule. These simulations would map the potential energy surfaces of the excited states to predict the wavelengths of emitted light upon relaxation from the excited state.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with their environment. aps.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time.

While specific MD simulation studies on this compound are not readily found in the literature, such simulations could be employed to understand several key aspects of its behavior. For instance, MD simulations in a solvent like water or an organic solvent would reveal how the molecule interacts with the solvent molecules, providing insights into its solubility and the local solvent structure around the polar carbonyl and perfluoroalkyl groups, as well as the less polar thiophene ring.

Advanced Applications in Materials Science and Chemical Synthesis

Building Blocks for Supramolecular Architectures and Covalent Organic Frameworks (COFs)

The precise arrangement of molecular components into highly ordered, long-range structures is a cornerstone of materials science. 2-(Pentafluoropropanoyl)thiophene serves as an exemplary building block for both non-covalent supramolecular assemblies and covalently bonded Covalent Organic Frameworks (COFs).

In supramolecular chemistry, the control of non-covalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—is paramount. nih.gov The fluorinated tail of this compound can participate in specific F···H or F···F interactions, which can direct the self-assembly process. nih.gov Thiophene-based oligomers are known to form functional supramolecular architectures, and the properties of these assemblies can be tuned by modifying the terminal groups. nih.gov The strong dipole moment induced by the pentafluoropropanoyl group can further influence molecular packing and orientation.

In the realm of COFs, which are crystalline porous polymers with tunable structures, thiophene-based monomers are of great interest for creating materials with applications in electronics and catalysis. nih.govmit.edu However, the use of simple thiophene (B33073) monomers can be challenging due to the bond angles they provide, which can hinder the formation of well-ordered frameworks. mdpi.comresearchgate.net To overcome this, researchers engineer more complex thiophene derivatives. The ketone functionality in this compound offers a reactive handle for forming the covalent linkages that define the COF structure, such as imine or β-ketoenamine bonds, the latter of which are known to form highly stable COFs. The resulting frameworks would benefit from the inherent electronic properties of the thiophene ring and the chemical stability and modified electronic character imparted by the fluorinated group. mdpi.com

Ligand Design in Coordination and Organometallic Chemistry

The ability of this compound to be readily converted into a variety of chelating ligands makes it a versatile platform in coordination and organometallic chemistry. The electronic properties of the resulting metal complexes are heavily modulated by the presence of the pentafluoropropyl group, leading to unique reactivity and functionality.

Schiff base ligands, formed by the condensation of a ketone or aldehyde with a primary amine, are among the most common and versatile ligands in coordination chemistry. nih.govnih.gov this compound is an ideal precursor for creating thiophene-based Schiff base ligands. The reaction of its ketone group with various amines (e.g., diamines, amino-pyridines) yields multidentate ligands capable of coordinating to a range of transition metals, including cobalt, nickel, copper, and zinc. nih.govamazonaws.comjocpr.comejbps.com

The resulting metal complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, and possess interesting biological and catalytic activities. nih.govamazonaws.comresearchgate.net The inclusion of the strongly electron-withdrawing pentafluoropropanoyl group has a profound impact on the electronic structure of the ligand and, consequently, the metal center. This modification can enhance the thermal stability of the complex and alter its catalytic properties, for instance, in reactions like Heck coupling. nih.gov

Table 1: Representative Schiff Base Ligands Derived from Thiophene Ketones and Their Metal Complexes

| Precursor Ketone | Amine | Resulting Ligand Type | Metal Ion | Complex Geometry | Reference |

|---|---|---|---|---|---|

| 1-(thiophen-2-yl)ethanone | Ethane-1,2-diamine | Tridentate (SNN donor) | Co(II), Ni(II), Cu(II) | Octahedral | nih.govamazonaws.com |

| 2-thiophenecarboxaldehyde | o-phenylenediamine | Bidentate (NS donor) | Cu(II), Zn(II), Co(II) | Not specified | jocpr.com |

| 2-thiophenecarboxaldehyde | N¹,N¹-diethylethane-1,2-diamine | Bidentate (NN donor) | Zn(II), Cd(II) | Distorted Tetrahedral | nih.govresearchgate.net |

This table illustrates the types of ligands and complexes that can be formed from thiophene ketones, providing a model for the potential of this compound.

The compound this compound is an excellent precursor for a class of ligands highly suited for coordinating with rare earth metal ions: the fluorinated β-diketonates. Through a Claisen condensation reaction with a suitable ester, the molecule can be converted into a thenoyl-based β-diketone ligand. Fluorinated β-diketonates, such as thenoyltrifluoroacetone (TTA), are renowned for their ability to form stable, highly luminescent complexes with lanthanide ions, particularly Europium(III) and Terbium(III). acs.orgmdpi.com

In these complexes, the organic ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength (e.g., red for Eu(III)). nih.govmdpi.com This process, known as the antenna effect, is highly efficient in fluorinated β-diketonate complexes for two main reasons:

The fluorinated groups enhance the acidity of the ligand, leading to stronger binding with the metal ion. nih.gov

The absence of C-H oscillators near the metal center, due to the C-F bonds, minimizes the quenching of the metal's excited state through non-radiative decay, leading to higher quantum yields. rsc.orgnih.gov

The stability of complexes formed between rare-earth metals and various fluorinated β-diketones containing a thiophene ring (thenoyltrifluoroacetone) has been systematically studied, demonstrating their robust nature in solution. acs.org The resulting Eu(III) complexes are key components in fluorescence-based assays, optical devices, and advanced luminescent materials. nih.govacs.org

The electrochemical properties of an organometallic complex, particularly its redox potential, are dictated by both the metal center and the electronic nature of its ligands. researchgate.netyoutube.com Ligands with strong electron-withdrawing groups make the metal center more electron-poor, thereby making it more difficult to oxidize (i.e., shifting its oxidation potential to more positive values). nih.gov

When this compound is used to form a ligand for a transition metal complex, the pentafluoropropanoyl group exerts a powerful inductive effect. This makes the resulting complex significantly more resistant to oxidation compared to analogues with non-fluorinated or electron-donating groups. This principle is crucial for designing catalysts where a specific oxidation state of the metal must be maintained during a catalytic cycle or for developing redox-active materials with tunable properties. nih.govyoutube.com

Table 2: Influence of Ligand Substitution on the Redox Potential of Metal Complexes

| Metal Complex System | Ligand Modification | Effect on Redox Potential (E₁/₂) | Underlying Principle | Reference |

|---|---|---|---|---|

| [Fe(phen)₃]²⁺/³⁺ | 1,10-phenanthroline (phen) vs. aqua ion | Shifts from +0.77 V to +1.14 V | π-acceptor ligand stabilizes Fe(II) | researchgate.net |

| [MnCp(CO)₂(NHC)] | Addition of electron-donating -NMe₂ groups to NHC ligand | Oxidation shifts from ligand-centered to metal-centered | Electron-rich ligand makes Mn(I) easier to oxidize | nih.gov |

This table provides illustrative examples of how ligand electronics affect the redox properties of complexes, a principle directly applicable to ligands derived from this compound.

Utilization as Precursors for Specialized Fluorinated Chemical Entities

The combination of a reactive ketone group, a versatile thiophene ring, and a stable perfluoroalkyl chain makes this compound a valuable intermediate for synthesizing more complex fluorinated molecules. sapub.org Fluorinated heterocycles are of immense importance in pharmaceuticals and agrochemicals, as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity.

The ketone moiety can undergo a wide range of chemical transformations. For example, it can react with hydrazines to form fluorinated pyrazoles or with other bifunctional reagents to construct various five- or six-membered heterocyclic rings. It is also a direct precursor to fluorinated β-diketones, as mentioned previously, which are themselves versatile building blocks. sapub.org Furthermore, the thiophene ring can be functionalized at its other positions or can be used as a bioisostere for a phenyl ring in drug design. The pentafluoropropyl group is generally chemically robust, allowing for transformations elsewhere in the molecule while preserving the fluorinated segment. This makes the compound a key starting material for accessing novel, specialized fluorinated compounds that would be difficult to synthesize by other means. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(Pentafluoropropanoyl)thiophene, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where thiophene reacts with pentafluoropropanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). To enhance yield (often <50% in initial trials), optimize solvent polarity (e.g., dichloromethane) and stoichiometric ratios. Post-reaction, purify via silica-gel chromatography and confirm purity using HPLC (>98%) and melting-point analysis. Monitor competing side reactions (e.g., over-acylation) via TLC and adjust reaction time/temperature .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Prioritize multinuclear NMR (¹H, ¹³C, and ¹⁹F) to confirm regioselectivity and acyl-group attachment. For ¹⁹F NMR, expect quintet signals near δ -75 ppm (CF₂ groups) and δ -120 ppm (CF₃). IR spectroscopy should show C=O stretching at ~1700 cm⁻¹. High-resolution mass spectrometry (HRMS) is critical for molecular ion validation (expected [M+H]⁺: m/z 282.0). Cross-reference with simulated spectra from computational tools like Gaussian .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in electronic property predictions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of the pentafluoropropanoyl group. Compare HOMO-LUMO gaps with experimental UV-Vis absorption (λmax ~280 nm in acetonitrile). Discrepancies between calculated and observed bandgaps may arise from solvent effects or aggregation; address these via polarizable continuum models (PCM) or time-dependent DFT (TD-DFT) .

Q. What strategies mitigate toxicity uncertainties in this compound during biological studies?

- Methodological Answer : Conduct tiered toxicity assessments: (1) In silico predictions using QSAR models (e.g., ProTox-II) for acute oral toxicity; (2) In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity); (3) Cross-reference with structurally similar fluorinated thiophenes (e.g., 2-ethylthiophene derivatives) documented in safety data sheets .

Q. How does the electron-deficient thiophene core influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The pentafluoropropanoyl group deactivates the thiophene ring, directing electrophilic substitution to the 5-position (para to the acyl group). Validate via bromination (NBS in CCl₄) or nitration (HNO₃/H₂SO₄), followed by X-ray crystallography or NOE NMR to confirm regiochemistry. Compare with sulfonation patterns of unsubstituted thiophene (2-position dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.